6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, substituted with various functional groups such as amino, ethoxy, and morpholinyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted phenols, ethyl acetoacetate, and hydrazine derivatives. The reaction conditions usually require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or functional groups .
Scientific Research Applications
6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of 6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
6-amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound shares a similar pyrano[2,3-c]pyrazole core but differs in the substitution pattern on the phenyl ring.
2-(4-aminophenyl)-7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazole: This compound contains a morpholinyl group and an imidazo[2,1-b][1,3]benzothiazole core, making it structurally related.
Uniqueness
The uniqueness of 6-amino-4-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}-3-ethyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups and its pyrano[2,3-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-amino-4-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-3-17-21-20(16(14-24)22(25)32-23(21)27-26-17)15-5-6-18(19(13-15)30-4-2)31-12-9-28-7-10-29-11-8-28/h5-6,13,20H,3-4,7-12,25H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRORSJFKSIBGJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCCN4CCOCC4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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